![molecular formula C16H8N6O8S B14466721 2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] CAS No. 66147-21-5](/img/structure/B14466721.png)
2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is a chemical compound belonging to the class of 1,3,4-oxadiazoles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole], the synthesis can be achieved through the reaction of 3-nitrobenzohydrazide with sulfonyl chloride under acidic conditions. The reaction proceeds via the formation of an intermediate sulfonylhydrazide, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of high-throughput techniques and environmentally benign conditions. For instance, mechanochemical synthesis using ball milling has been employed to produce 1,3,4-oxadiazoles efficiently. This method avoids the use of solvents and reduces the reaction time significantly .
化学反应分析
Types of Reactions
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) for the reduction of nitro groups.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Reduction: The reduction of nitro groups yields the corresponding amines.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions .
属性
CAS 编号 |
66147-21-5 |
|---|---|
分子式 |
C16H8N6O8S |
分子量 |
444.3 g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-5-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8N6O8S/c23-21(24)11-5-1-3-9(7-11)13-17-19-15(29-13)31(27,28)16-20-18-14(30-16)10-4-2-6-12(8-10)22(25)26/h1-8H |
InChI 键 |
IREJRPZSIBKZFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)S(=O)(=O)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
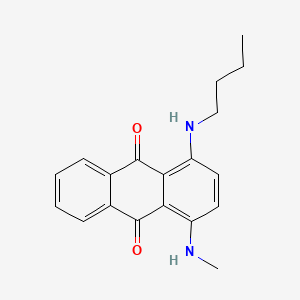


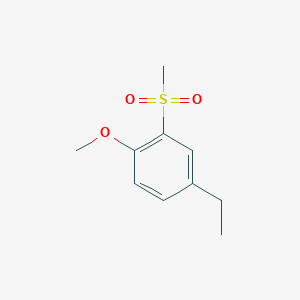
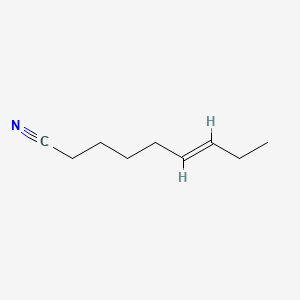


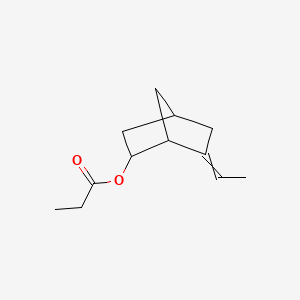

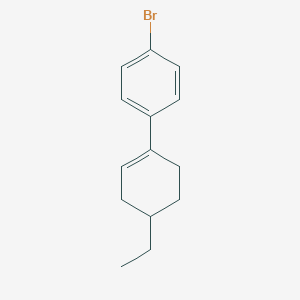
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
